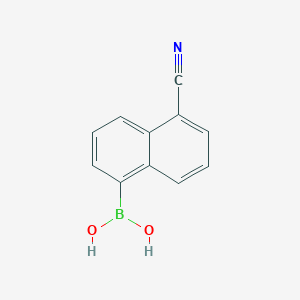
(5-Cyanonaphthalen-1-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Cyanonaphthalen-1-yl)boronic acid: is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Coupling: One of the most common methods for preparing (5-Cyanonaphthalen-1-yl)boronic acid is through the Suzuki-Miyaura coupling reaction.
Direct Borylation: Another method involves the direct borylation of naphthalene derivatives using a boron reagent such as bis(pinacolato)diboron in the presence of a transition metal catalyst.
Industrial Production Methods: Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability .
化学反応の分析
Types of Reactions:
Oxidation: (5-Cyanonaphthalen-1-yl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: It can be reduced to form boronate esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Conditions typically involve the use of strong nucleophiles and appropriate solvents.
Major Products:
Oxidation: Phenols
Reduction: Boronate esters
Substitution: Various substituted naphthalene derivatives
科学的研究の応用
Chemistry:
Biology:
Protein Labeling: The compound is used in the labeling of proteins due to its ability to form stable complexes with diols.
Medicine:
Drug Development: It is explored for its potential in developing new therapeutic agents, particularly in cancer treatment.
Industry:
作用機序
The mechanism of action of (5-Cyanonaphthalen-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, including sensing and drug delivery . The molecular targets and pathways involved include interactions with proteins and enzymes, leading to inhibition or activation of specific biological processes .
類似化合物との比較
- Phenylboronic Acid
- Naphthylboronic Acid
- 4-Cyanophenylboronic Acid
Comparison:
- Uniqueness: (5-Cyanonaphthalen-1-yl)boronic acid is unique due to its cyano group, which imparts distinct electronic properties compared to other boronic acids .
- Reactivity: The presence of the cyano group also affects the reactivity of the compound, making it more suitable for specific applications in organic synthesis and medicinal chemistry .
特性
分子式 |
C11H8BNO2 |
|---|---|
分子量 |
197.00 g/mol |
IUPAC名 |
(5-cyanonaphthalen-1-yl)boronic acid |
InChI |
InChI=1S/C11H8BNO2/c13-7-8-3-1-5-10-9(8)4-2-6-11(10)12(14)15/h1-6,14-15H |
InChIキー |
JCHSUSVRPGQGLO-UHFFFAOYSA-N |
正規SMILES |
B(C1=C2C=CC=C(C2=CC=C1)C#N)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















